5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
Description
This compound belongs to a class of sulfonamide derivatives featuring a thiophene core linked to a substituted piperidine moiety. The structure includes:
- Thiophene ring: Substituted with a methyl group at position 5 and a sulfonamide group at position 2.
- Piperidine moiety: Functionalized with a pyrimidin-2-yl group at position 1 and a methylene bridge connecting the piperidine to the sulfonamide nitrogen.
Properties
IUPAC Name |
5-methyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-12-3-4-14(22-12)23(20,21)18-11-13-5-9-19(10-6-13)15-16-7-2-8-17-15/h2-4,7-8,13,18H,5-6,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBNMQVFWOTUFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from pyrimidine derivatives. This involves the use of hydrogenation and cyclization reactions.
Thiophene Sulfonamide Formation: The thiophene ring is functionalized with a sulfonamide group through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Coupling Reactions: The final step involves coupling the piperidine intermediate with the thiophene sulfonamide. This is typically achieved through nucleophilic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thiophene or piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects in treating various diseases, particularly due to its bioactive properties. Research indicates that it may exhibit antimicrobial and anticancer activities.
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, including multidrug-resistant pathogens. For instance, it demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to traditional antibiotics .
Anticancer Properties
Research into the anticancer potential of this compound has yielded promising results. In vitro studies have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine and pyrimidine rings can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Insights from Comparative Analysis
Impact of Substituents on Activity
- Thiophene Substitution : Methyl (target compound) vs. chloro () vs. bromine ().
- Chlorine and bromine enhance antimicrobial activity but may reduce solubility. Methyl groups balance lipophilicity and metabolic stability .
- Piperidine Functionalization: Pyrimidin-2-yl (target) vs. Pyridin-2-yl (): Similar aromaticity but lacks the dual nitrogen configuration of pyrimidine, altering receptor specificity .
Pharmacokinetic Considerations
- Solubility : The methyl group in the target compound likely improves aqueous solubility compared to halogenated analogs .
- Metabolism: Pyrimidine rings are less prone to oxidative metabolism than pyridine or nicotinoyl groups, suggesting enhanced metabolic stability .
Biological Activity
5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiophene ring, a pyrimidine moiety, and a piperidine group. These structural elements contribute to its pharmacological properties. The molecular formula is with a molecular weight of 301.34 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to modulate the activity of specific proteins involved in cellular processes, leading to effects such as:
- Antitumor Activity : The compound may induce apoptosis in cancer cells by affecting pathways related to cell survival and proliferation.
- Antimicrobial Properties : It has shown potential against various bacterial strains, possibly through inhibition of bacterial growth or disruption of cellular functions.
Biological Activity Overview
Case Studies and Research Findings
-
Antitumor Effects :
- A study explored the effect of related sulfonamide compounds on tumor cell proliferation and migration. The results indicated that these compounds could significantly inhibit cancer cell growth through mechanisms involving oxidative stress and apoptosis induction. The involvement of the NRF2 pathway was particularly noted, suggesting that similar mechanisms might apply to this compound .
-
Antimicrobial Activity :
- Research highlighted the antibacterial properties of related piperidine derivatives, which demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated promising antibacterial activity comparable to established antibiotics .
- Anti-inflammatory Mechanisms :
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing 5-methyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide?
The synthesis involves sequential functionalization of the piperidine and thiophene-sulfonamide moieties. Key steps include:
- Sulfonamide bond formation : Reacting thiophene-2-sulfonyl chloride with a piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) at 0–25°C to minimize side reactions .
- Piperidine-pyrimidine coupling : Palladium-catalyzed cross-coupling or nucleophilic substitution to attach the pyrimidin-2-yl group to the piperidine ring. Optimized conditions include using Pd/C (5% wt) in ethanol under hydrogen atmosphere (1–3 atm) at 50–60°C for 6–8 hours .
- Yield optimization : Solvent choice (e.g., DMF for polar intermediates, toluene for non-polar steps) and reaction time (monitored via TLC) are critical to achieving >75% yield .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Characterization requires a multi-technique approach:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₆H₂₁N₄O₂S₂: 381.11) with <2 ppm error .
- HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
SAR strategies include:
- Core modifications :
- Functional group tuning :
- Introduce electron-withdrawing groups (e.g., -NO₂) to the thiophene ring to enhance sulfonamide acidity, potentially improving enzyme inhibition .
- In silico docking : Use AutoDock Vina to model interactions with target proteins (e.g., dihydropteroate synthase) and prioritize analogs with predicted ΔG < -8 kcal/mol .
Advanced: What methodologies resolve contradictions in reported biological activity data (e.g., inconsistent IC₅₀ values)?
Address variability through:
- Standardized assay conditions :
- Orthogonal validation :
- Confirm enzyme inhibition (e.g., IC₅₀ = 2.5 μM) via SPR (surface plasmon resonance) to rule out fluorescence-based assay artifacts .
- Data normalization : Report activities relative to a positive control (e.g., methotrexate for antifolates) to enable cross-study comparisons .
Advanced: How can researchers investigate metabolic stability and in vivo pharmacokinetics?
- In vitro models :
- In vivo studies :
- Administer 10 mg/kg (IV) and 50 mg/kg (PO) in rodent models; collect plasma at 0, 1, 2, 4, 8, 24 hours. Use non-compartmental analysis (WinNonlin) to calculate AUC and Cmax .
Advanced: What strategies mitigate off-target effects in pharmacological studies?
- Selectivity profiling :
- Screen against a panel of 50+ kinases or GPCRs at 10 μM concentration; prioritize compounds with <30% inhibition at non-targets .
- Proteome-wide profiling :
- Use thermal shift assays (TSA) to identify unintended protein binding .
- Covalent modifier checks :
- Incubate with glutathione (5 mM) to detect thiol-reactive intermediates indicative of nonspecific binding .
Advanced: How can researchers address solubility challenges in formulation?
- Co-solvent systems : Use 10% DMSO + 30% PEG-400 in saline for in vitro assays .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (200 nm size via solvent evaporation) to enhance aqueous solubility 10-fold .
- Salt formation : Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH; confirm stability by TGA (decomposition >150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
